![molecular formula C22H22F4N2O4S B2677752 (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 923257-10-7](/img/structure/B2677752.png)

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

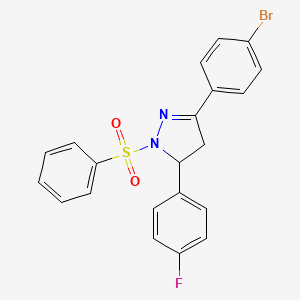

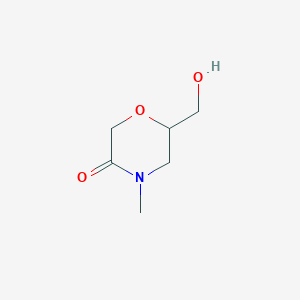

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically a good leaving group, which could make it reactive in nucleophilic substitution reactions. The fluorine atoms in the fluoromethyl and trifluoromethyl groups could also affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple fluorine atoms could increase the compound’s stability and lipophilicity, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

A novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) was synthesized, demonstrating potential for direct methanol fuel cell applications. This polymer exhibits excellent ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, crucial for fuel cell efficiency (Li et al., 2009). Similarly, comb-shaped sulfonated poly(arylene ether sulfone)s have shown high proton conductivity, indicating their utility as polyelectrolyte membrane materials for fuel cells (Kim, Robertson, & Guiver, 2008).

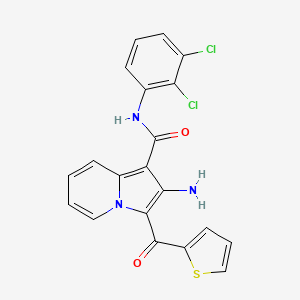

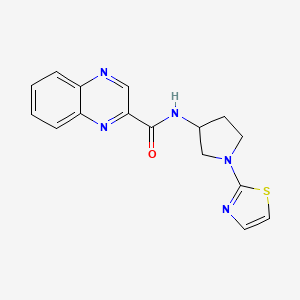

Medicinal Chemistry and Biological Activity

Several compounds synthesized from the fluorophenylsulfonyl moiety have been evaluated for their biological activities. For example, spiropiperidines have been studied as non-peptide tachykinin NK2 receptor antagonists, showing potent and selective inhibition, suggesting applications in treating respiratory diseases (Smith et al., 1995). Additionally, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives displayed promising in vitro antibacterial and antifungal activities, highlighting potential antimicrobial applications (Mallesha & Mohana, 2014).

Materials Engineering

In materials engineering, fluorinated benzophenones have been employed to enhance the photostability and improve spectroscopic properties of fluorophores, enabling access to novel fluorinated analogues with potential applications in fluorescent labeling and imaging technologies (Woydziak, Fu, & Peterson, 2012). Moreover, hydrophobic mesoporous biochar functionalized with benzenesulfonic acid has shown efficiency as a catalyst for biofuel production, demonstrating the importance of sulfonated compounds in energy conversion processes (Li et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F4N2O4S/c1-15-14-16(6-7-19(15)23)33(30,31)28-12-13-32-21(28)8-10-27(11-9-21)20(29)17-4-2-3-5-18(17)22(24,25)26/h2-7,14H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEDJMITBFEZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F4N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2677669.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2677670.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2677672.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)

![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2677675.png)

![Ethyl 3-[methyl(sulfamoyl)amino]propanoate](/img/structure/B2677679.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)

![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)

![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)